2-(2-Methoxyphenyl)-1h-imidazole
Description
Significance of Imidazole (B134444) Derivatives in Contemporary Chemical and Biological Sciences
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, was first synthesized by Heinrich Debus in 1858. mdpi.com Since its discovery, the imidazole nucleus has become a significant synthon in the development of new drugs and materials. researchgate.netlongdom.org Its importance stems from its presence in fundamental biological building blocks like the amino acid histidine, the neurotransmitter histamine, and purine (B94841) bases in nucleic acids. researchgate.net This prevalence in nature has inspired chemists to explore the therapeutic potential of synthetic imidazole derivatives.
The chemical versatility of the imidazole ring, which is planar and amphoteric, allows for its functionalization, making it a rich source of chemical diversity. mdpi.comlongdom.org This has led to the development of a vast library of imidazole-containing compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral properties. mdpi.comresearchgate.netmdpi.comontosight.ai The ability of the imidazole moiety to participate in hydrogen bonding and coordinate with metal ions is crucial to its biological activity, enabling it to interact with various enzymes and receptors within the body. mdpi.comwikipedia.org
Scope and Objectives of Research on 2-(2-Methoxyphenyl)-1H-Imidazole
Research on this compound focuses on understanding its synthesis, chemical properties, and potential applications, primarily driven by the established importance of the broader class of imidazole derivatives. The primary objectives of investigating this specific compound include:
Development of efficient synthetic methodologies: Researchers aim to establish high-yield and cost-effective methods for the synthesis of this compound. One documented method involves the reaction of the appropriate starting materials with palladium on activated charcoal in toluene, resulting in a 95% yield. chemicalbook.com
Characterization of its physicochemical properties: A thorough understanding of its molecular structure, spectroscopic data, and other physical and chemical characteristics is essential for predicting its behavior and potential applications.
Exploration of its potential as a bioactive agent: Drawing from the wide-ranging pharmacological activities of other imidazole derivatives, a key objective is to investigate the potential of this compound as a lead compound in drug discovery. Its structural similarity to other biologically active imidazoles suggests it may exhibit interesting therapeutic properties.
Investigation of its utility in materials science: The coordination properties of the imidazole ring suggest that this compound could be explored as a ligand for the formation of metal-organic frameworks or as a component in the development of novel functional materials. mdpi.com
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its study and potential applications.
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 52091-35-7 chemicalbook.com |
| Molecular Formula | C10H10N2O chemicalbook.com |
| Molecular Weight | 174.2 g/mol chemicalbook.com |
While detailed experimental data for some properties of this compound are not widely published, predictive models and data from similar compounds provide valuable insights. For instance, the related compound 1-(4-Methoxyphenyl)-1H-imidazole has a reported melting point of 59-67 °C and a boiling point of 120 °C at 0.1 mmHg. sigmaaldrich.com
Synthesis and Characterization
The synthesis of this compound has been reported through specific chemical reactions. One established method involves a reaction using palladium on activated charcoal as a catalyst in toluene, which is heated for 73 hours to achieve a high yield of the final product. chemicalbook.com
The characterization of this compound relies on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms. For example, in related benzimidazole (B57391) structures, the N-H proton typically appears as a singlet at a high chemical shift (around 12-13 ppm) in DMSO-d6. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For instance, the C=N stretching vibration in the imidazole ring is a characteristic band. rsc.org
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCBVNUOEFLXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Mechanisms of 2 2 Methoxyphenyl 1h Imidazole
Diverse Synthetic Routes for the Preparation of 2-(2-Methoxyphenyl)-1H-Imidazole and its Analogues
The construction of the this compound scaffold can be accomplished through several key synthetic transformations. These methodologies offer flexibility in terms of starting materials, reaction conditions, and the potential for structural diversification.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. researchgate.net Several named reactions are pivotal in the MCR-based synthesis of imidazoles.
The Debus-Radziszewski imidazole (B134444) synthesis is a cornerstone for creating imidazoles. wikipedia.orgslideshare.netscribd.comirjmets.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (in this case, 2-methoxybenzaldehyde), and ammonia (B1221849). wikipedia.orgslideshare.netscribd.com The process is known for its commercial viability in producing various imidazole derivatives. wikipedia.orgscribd.com While traditionally involving ammonia, modifications using a primary amine can yield N-substituted imidazoles. wikipedia.org The reaction can be performed under various conditions, including catalysis by Brønsted acidic ionic liquids or under solvent-free conditions, highlighting its versatility. tandfonline.com
Another significant MCR is the van Leusen imidazole synthesis . organic-chemistry.orgtsijournals.comtsijournals.com This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine. organic-chemistry.orgtsijournals.com The aldimine can be pre-formed or generated in situ from an aldehyde (2-methoxybenzaldehyde) and an amine, making it a three-component reaction (vL-3CR). organic-chemistry.org The reaction proceeds via a [3+2] cycloaddition, followed by elimination to form the aromatic imidazole ring. tsijournals.comtsijournals.com
Recent advancements in MCRs have also explored catalyst-free approaches and the use of green catalysts. For instance, the synthesis of trisubstituted imidazoles has been achieved through a one-pot condensation of benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate (B1210297) without a catalyst. jocpr.com Similarly, the use of heterogeneous catalysts like antimony trichloride (B1173362) on silica (B1680970) gel has proven effective for the four-component synthesis of tetrasubstituted imidazoles under solvent-free conditions. ias.ac.in
Table 1: Comparison of Multicomponent Reaction Strategies for Imidazole Synthesis
| Reaction Name | Key Reactants | Typical Conditions | Advantages |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Varies (e.g., acidic, basic, catalyst-free) | Commercially used, versatile for substitution. wikipedia.orgscribd.com |
| van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Basic conditions | In-situ generation of aldimine possible. organic-chemistry.org |
| Catalyst-Free Condensation | Benzil, Aldehyde, Ammonium Acetate | Reflux in ethanol | Simple, cost-effective, non-chromatographic purification. jocpr.com |
| Heterogeneous Catalysis | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Solvent-free, SbCl3/SiO2 catalyst | Reusable catalyst, high yields. ias.ac.in |
Condensation-Based Syntheses
Condensation reactions provide a classical and straightforward route to 2-substituted imidazoles. The core principle involves the reaction of a 1,2-dicarbonyl compound, such as glyoxal (B1671930), with an aldehyde, in this case, 2-methoxybenzaldehyde (B41997), in the presence of an ammonia source like ammonium acetate. baranlab.org This approach is a variation of the Debus-Radziszewski synthesis. jetir.org
The reaction between a dicarbonyl compound, an aldehyde, and ammonium acetate can be efficiently catalyzed by various agents, including Brønsted acids. acs.org For example, benzoic acid has been shown to effectively catalyze the multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org The reaction conditions can significantly influence the outcome, with factors like the catalyst and solvent playing a crucial role in the yield and purity of the final product.
Oxidative Aromatization of Imidazoline (B1206853) Precursors
An alternative strategy for synthesizing this compound involves a two-step process: first, the synthesis of the corresponding 2-(2-methoxyphenyl)-2-imidazoline, followed by its oxidative dehydrogenation to the imidazole. tandfonline.comtandfonline.com The conversion of imidazolines to the highly resonance-stabilized imidazoles can be challenging and often requires specific oxidizing agents. tandfonline.com
Several reagents have been employed for this transformation, including palladium on carbon (Pd/C), manganese dioxide (MnO2), and barium manganate (B1198562) (BaMnO4). jetir.orgtandfonline.com A mild and efficient method utilizes Pd/C in refluxing toluene, which has been shown to be effective for the dehydrogenation of 2- and 2,4-disubstituted imidazolines. tandfonline.comtandfonline.com Potassium permanganate (B83412) supported on montmorillonite (B579905) K-10 or silica gel also serves as an effective oxidizing agent for this conversion under mild conditions. cdnsciencepub.comresearchgate.net More recently, (diacetoxyiodo)benzene (B116549) has been used for the smooth oxidation of 2-imidazolines to imidazoles at room temperature. organic-chemistry.orgresearchgate.net
Table 2: Reagents for Oxidative Aromatization of Imidazolines to Imidazoles
| Reagent | Conditions | Notes |
| Palladium on Carbon (Pd/C) | Refluxing toluene | Mild and efficient for 2- and 2,4-disubstituted imidazolines. tandfonline.comtandfonline.com |
| Manganese Dioxide (MnO2) | - | A commonly used oxidizing agent. tandfonline.com |
| Barium Manganate (BaMnO4) | - | A milder reagent for this transformation. jetir.org |
| Potassium Permanganate (KMnO4) on Montmorillonite K-10 | Room temperature in CH3CN | Efficient and mild conditions. cdnsciencepub.com |
| (Diacetoxyiodo)benzene (DIB) | Room temperature | Smooth oxidation with good yields. organic-chemistry.orgresearchgate.net |
Catalyst-Free Approaches for this compound Derivatives
In the pursuit of greener and more sustainable chemical processes, catalyst-free synthetic methods have gained significant attention. researchgate.net The synthesis of trisubstituted imidazole derivatives has been successfully achieved through a one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate in an ethanolic medium under reflux, without the need for a catalyst. jocpr.com This method is noted for its simplicity, cost-effectiveness, and non-chromatographic purification of the products. jocpr.com
These catalyst-free reactions often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures. jocpr.com The development of such methods aligns with the principles of green chemistry by minimizing the use of potentially toxic and expensive catalysts. researchgate.netasianpubs.org
Industrial Production Considerations for this compound
The Debus-Radziszewski imidazole synthesis is a commercially utilized method for the production of several imidazoles. wikipedia.orgscribd.com Its industrial applicability stems from the use of readily available and inexpensive starting materials: a 1,2-dicarbonyl, an aldehyde, and ammonia. wikipedia.orgirjmets.com The reaction can often be carried out in a one-pot fashion, which is advantageous for large-scale production by simplifying the process and reducing operational costs.
For the specific synthesis of this compound, the key starting materials would be glyoxal, 2-methoxybenzaldehyde, and a source of ammonia. The scalability of this reaction is a significant factor for industrial consideration. Furthermore, the development of catalyst-free methods or the use of reusable heterogeneous catalysts can enhance the economic and environmental viability of the industrial production of this compound. ias.ac.inresearchgate.net
Mechanistic Elucidation of Formation Pathways
The formation of the imidazole ring in the aforementioned synthetic routes proceeds through distinct mechanistic pathways.
In the Debus-Radziszewski synthesis , the reaction is generally believed to occur in two main stages. wikipedia.orgslideshare.netscribd.com The first stage involves the condensation of the 1,2-dicarbonyl compound (e.g., glyoxal) with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgslideshare.netscribd.com In the second stage, this diimine condenses with the aldehyde (2-methoxybenzaldehyde). wikipedia.orgslideshare.netscribd.com However, it is important to note that the precise reaction mechanism is not definitively established and may vary with reaction conditions. wikipedia.org Kinetic and thermodynamic studies have provided evidence for the Debus-Radziszewski reaction in processes like hydrothermal liquefaction. acs.org
The van Leusen imidazole synthesis follows a mechanism driven by the unique properties of TosMIC. organic-chemistry.org The reaction begins with the deprotonation of TosMIC to form a nucleophilic species. This attacks the aldimine, which is formed from the condensation of 2-methoxybenzaldehyde and an amine. A subsequent intramolecular cyclization (a [3+2] cycloaddition) forms a 4-tosyl-2-imidazoline intermediate. organic-chemistry.orgtsijournals.com The final step is the elimination of p-toluenesulfinic acid, leading to the aromatization of the ring and the formation of the 1,5-disubstituted imidazole. organic-chemistry.org
The condensation-based synthesis mechanism is closely related to the Debus-Radziszewski pathway. The initial step is often the formation of an imine from the aldehyde and ammonia (or an amine). acs.org This is followed by a series of condensation and cyclization steps involving the dicarbonyl compound, ultimately leading to the imidazole ring after dehydration.
The oxidative aromatization of imidazolines involves the removal of two hydrogen atoms from the imidazoline ring. The mechanism depends on the specific oxidizing agent used. For instance, with metal-based catalysts like Pd/C, the reaction likely proceeds through a dehydrogenation mechanism on the catalyst surface. tandfonline.comtandfonline.com
Cyclization Processes in Imidazole Synthesis
The formation of the imidazole ring, a cornerstone of heterocyclic chemistry, is achieved through various cyclization strategies. These methods assemble the five-membered ring from acyclic precursors, and many are adaptable for the synthesis of this compound by selecting appropriate starting materials, such as 2-methoxybenzaldehyde or its derivatives.
Classic methodologies provide a foundational approach to imidazole synthesis. The Debus-Radziszewski synthesis, for instance, is a multi-component reaction that condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (such as 2-methoxybenzaldehyde), and ammonia to form the imidazole core. wikipedia.orgpharmaguideline.com A widely utilized method involves the condensation of an amidine with an α-halo ketone. orgsyn.org For the target compound, this could involve the reaction of 2-methoxybenzamidine with a suitable α-halocarbonyl compound.
Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and milder reaction conditions. Copper salts have been shown to catalyze the oxidative diamination of terminal alkynes using oxygen as a co-oxidant, providing a route to 1,2,4-trisubstituted imidazoles. chim.it In a related approach, gold-catalyzed oxidation of an alkyne can form a benzil equivalent in situ, which then undergoes a subsequent condensation and cyclization to yield the imidazole product. rsc.org Catalyst-free approaches have also been developed, such as the [3+2] cycloaddition between vinyl azides and amidines, which can produce 2,4-disubstituted imidazoles in good yields. acs.org
Table 1: Overview of Cyclization Methodologies for Imidazole Synthesis This table is interactive and can be sorted by clicking on the headers.
| Method Name | Key Reactants | Typical Product Substitution | Key Features | Citation(s) |
|---|---|---|---|---|
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted | Classic multi-component reaction. | wikipedia.orgpharmaguideline.com |
| Amidine/α-Halo Ketone Condensation | Amidine, α-Halo Ketone | 2,4-Disubstituted | Widely used, robust method. | orgsyn.org |
| Copper-Catalyzed Oxidative Diamination | Terminal Alkyne, Amidine | 1,2,4-Trisubstituted | Uses O₂ as a co-oxidant. | chim.it |
| Base-Catalyzed [2+2+2] Addition | Alkyne, Nitrile (2 equiv.) | 2,4,5-Trisubstituted | Proceeds via a 5-exo-dig cyclization. | rsc.org |
| [3+2] Cycloaddition | Vinyl Azide, Amidine | 2,4-Disubstituted | Catalyst-free thermal reaction. | acs.org |
| BF₃·Et₂O Promoted Annulation | N-Sulfonyl-1,2,3-triazole, Nitrile | 2,4-Disubstituted (Protected) | Proceeds via ring-opening of the triazole. | rsc.org |
Role of Carbene Intermediates in Imidazole Formation
Carbene intermediates, highly reactive species containing a neutral carbon atom with two unshared valence electrons, play a significant role in several modern imidazole synthesis pathways. These transformations often involve transition metal catalysts, particularly gold and rhodium, which facilitate the generation and reaction of carbene or carbenoid species.
Gold-catalyzed reactions are prominent in this context. For example, a cyclic α-imino gold carbene can be generated in situ from an azido-alkyne precursor in the presence of a gold catalyst like AuCl₃. nih.gov This highly electrophilic intermediate is capable of reacting with a weak nucleophile, such as a nitrile solvent, in a formal [2+2+1] cycloaddition to rapidly assemble a bicyclic imidazole ring. nih.govorganic-chemistry.org Gold catalysts can also promote the [3+2] cycloaddition of ynamides with oxadiazoles, which is believed to proceed through the formation of an α-imino gold carbene intermediate that subsequently cyclizes. organic-chemistry.org
Rhodium(II) catalysts are also employed in reactions involving carbene-like intermediates, such as the transannulation of 1,2,4-oxadiazoles with N-sulfonyl-1,2,3-triazoles to furnish fully substituted imidazoles. organic-chemistry.org Beyond metal catalysis, carbene intermediates can be generated under thermal or photochemical conditions from precursors like 4-diazo-4H-imidazoles. These carbenes can then undergo various reactions, including insertion into O-H and N-H bonds. acs.org The involvement of carbene intermediates is not limited to synthetic chemistry; they have also been proposed in enzymatic systems, highlighting their fundamental importance in C-S bond formation during the biosynthesis of ergothioneine. nih.gov
Table 2: Imidazole Syntheses Involving Carbene Intermediates This table is interactive and can be sorted by clicking on the headers.
| Catalyst/Condition | Precursor(s) | Intermediate Type | Reaction Type | Citation(s) |
|---|---|---|---|---|
| Gold(III) Chloride | Azido-alkyne, Nitrile | α-Imino Gold Carbene | [2+2+1] Cycloaddition | nih.govorganic-chemistry.org |
| Gold Catalyst | Ynamide, Dihydro-1,2,4-oxadiazole | α-Imino Gold Carbene | Formal [3+2] Cycloaddition | organic-chemistry.org |
| Rhodium(II) Catalyst | 1,2,4-Oxadiazole, N-Sulfonyl-1,2,3-triazole | Rhodium Carbene (proposed) | Transannulation | organic-chemistry.org |
| Photochemical/Thermal | 4-Diazo-4H-imidazole | Imidazolylidene Carbene | Insertion, Cycloaddition | acs.org |
| Enzymatic (EanB) | Hercynine | Imidazol-2-yl Carbene (proposed) | Biosynthesis | nih.gov |
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity refers to the control of substituent placement on the imidazole ring. For the synthesis of this compound, many classical methods are inherently regioselective. For instance, in a Debus or Radziszewski-type synthesis, the use of 2-methoxybenzaldehyde as the aldehyde component directly installs the 2-methoxyphenyl group at the C2 position of the imidazole ring. wikipedia.org
However, the synthesis of more complex, polysubstituted imidazoles requires sophisticated strategies to control the position of each group. A powerful modern approach is the direct C-H functionalization of a pre-formed imidazole ring. nih.gov The regioselectivity of these reactions can be programmed by carefully selecting the reaction conditions. For example, palladium-catalyzed C-H arylation of an N-protected imidazole can be directed to either the C5 position or the C2 position with high selectivity simply by changing the base and solvent. nih.gov
An advanced strategy for achieving complete regiocontrol is the "SEM-switch". nih.gov In this process, a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is used. After initial functionalization at the C5 position, the SEM group can be moved from one nitrogen to the other. This transposition changes the electronic properties of the ring, converting the formerly unreactive C4 position into a more reactive C5 position, which can then be selectively functionalized. This method allows for the sequential and controlled introduction of different aryl groups at the C5, C2, and C4 positions. nih.gov Furthermore, the regioselectivity of cyclization can be dictated by substituents on the starting materials themselves. In one reported case, a 2-hydroxyaryl group on a diaminomaleonitrile-based imine was found to direct the reaction pathway toward imidazole formation, whereas analogous 3- or 4-hydroxyaryl groups led to pyrazine (B50134) products. nih.gov
Stereoselectivity is not a factor in the synthesis of the parent compound this compound, as it is an achiral molecule. Stereochemical considerations would only become relevant if the synthesis involved the introduction of chiral centers, for example, by using chiral starting materials or asymmetric catalysts to generate a chiral derivative.
Table 3: Strategies for Regiocontrol in Imidazole Synthesis This table is interactive and can be sorted by clicking on the headers.
| Strategy | Method | Controlled Positions | Key Feature | Citation(s) |
|---|---|---|---|---|
| Precursor Control | Debus/Radziszewski Synthesis | C2, C4, C5 | Choice of aldehyde and dicarbonyl dictates substitution. | wikipedia.org |
| C-H Functionalization | Palladium-Catalyzed Arylation | C5 vs. C2 | Selectivity is controlled by base and solvent choice. | nih.gov |
| Protecting Group Transposition | SEM-Switch | C4 (via C5 activation) | N-protecting group is moved to enable further functionalization. | nih.gov |
| Metal-Controlled Cyclization | Ring opening of 2H-azirines | Imidazole vs. Pyrrole | Choice of metal catalyst (e.g., Pd vs. Cu) determines the heterocyclic product. | acs.org |
| Substrate-Directed Cyclization | Intramolecular H-shift | Imidazole vs. Pyrazine | A directing group (e.g., 2-hydroxyaryl) on a precursor controls the reaction path. | nih.gov |
Chemical Reactivity and Transformational Processes of 2 2 Methoxyphenyl 1h Imidazole
Oxidative Transformations of the Chemical Compound
While specific studies on the direct oxidative transformation of 2-(2-methoxyphenyl)-1H-imidazole are not extensively detailed in the provided results, general principles of imidazole (B134444) chemistry suggest potential pathways. The imidazole ring itself is relatively stable to oxidation. However, the methoxyphenyl group and the imidazole ring can be susceptible to oxidation under certain conditions. For instance, strong oxidizing agents could potentially lead to the cleavage of the imidazole ring or modification of the methoxyphenyl substituent.
In related research, copper(II)-catalyzed oxidative N-N bond formation has been used to synthesize 2-acylpyridines, indicating the potential for metal-catalyzed oxidative transformations involving imidazole derivatives. nih.gov Furthermore, the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles has been achieved through a Cu(OTf)₂-/I₂-catalyzed C-C bond cleavage of chalcones and benzylamines, which involves oxidative processes. acs.org These examples suggest that the oxidative transformation of this compound could be a viable route for the synthesis of novel, more complex molecules.
Reductive Transformations of the Imidazole Core
The imidazole core is generally resistant to reduction. However, specific functionalities attached to the imidazole ring can undergo reduction. For example, a "one-pot" nitro-reductive cyclization using sodium dithionite (B78146) is a key step in the synthesis of certain benzimidazole (B57391) derivatives. mdpi.com This process involves the reduction of a nitro group, which then facilitates the cyclization to form the imidazole ring. While this example pertains to a benzimidazole, it highlights a strategy where reductive processes are integral to forming the imidazole core.
Electrophilic and Nucleophilic Substitution Reactions on this compound
The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack, typically at the C-4 or C-5 positions. mdpi.comuobabylon.edu.iq The presence of the 2-(2-methoxyphenyl) substituent can influence the regioselectivity of these reactions. The methoxy (B1213986) group, being an electron-donating group, can further activate the phenyl ring towards electrophilic substitution.
Nucleophilic substitution on the imidazole ring is less common unless there are strongly electron-withdrawing groups present. globalresearchonline.net However, nucleophilic aromatic substitution (SNAr) is a widely used method for modifying aromatic rings and can be applied to imidazole derivatives under specific conditions. nih.gov For instance, halogenated imidazoles can undergo nucleophilic substitution where a halogen atom is displaced by a nucleophile. rsc.org In the case of this compound, nucleophilic substitution would likely require prior functionalization of the imidazole or phenyl ring with a suitable leaving group.
Research has shown that the reaction conditions, molar ratio of reactants, and the nucleophilicity of the attacking species play crucial roles in determining the selectivity of nucleophilic substitution reactions on halogenated pyridines, a related class of heterocycles. rsc.org These principles would also apply to functionalized derivatives of this compound.
| Reaction Type | Position of Attack on Imidazole Ring | Influencing Factors |
| Electrophilic Substitution | C-4 or C-5 mdpi.comuobabylon.edu.iq | Electron-donating/withdrawing nature of substituents, reaction conditions. |
| Nucleophilic Substitution | Generally requires an activating group globalresearchonline.net | Presence of a good leaving group, nature of the nucleophile, solvent. |
C-H Activation and Functionalization of Imidazole Derivatives
Direct C-H activation and functionalization have emerged as powerful tools for the modification of heterocyclic compounds, including imidazoles. This approach avoids the need for pre-functionalized starting materials. Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been successfully demonstrated. rsc.org This method allows for the direct formation of C-C bonds at the C2-position of the imidazole ring.
The use of a tertiary alcohol as a solvent has been found to be crucial for the success of nickel-catalyzed C-H coupling of imidazoles, enabling the use of air-stable nickel(II) salts as catalyst precursors. rsc.org This methodology could potentially be applied to this compound to introduce various functional groups at other positions of the imidazole ring or even on the methoxyphenyl substituent. The synthesis of 2,4-disubstituted imidazoles with a free N-H and C-5 position is of particular interest for further functionalization. acs.org
| Functionalization Method | Catalyst/Reagents | Target Position |
| Nickel-Catalyzed C-H Arylation | Ni(OTf)₂/dcype/K₃PO₄ rsc.org | C2-position of imidazole |
| Nickel-Catalyzed C-H Alkenylation | Ni(OTf)₂/dcypt/K₃PO₄ rsc.org | C2-position of imidazole |
Ligand Exchange Mechanisms Involving the Chemical Compound
The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons, making them excellent ligands for metal ions. The compound can coordinate to metal centers through one or both nitrogen atoms, participating in various ligand exchange reactions. The formation of metal complexes with imidazole-containing ligands is a fundamental aspect of their application in catalysis and materials science.
For instance, (1H-imidazol-2-yl)(phenyl)methanol has been utilized as a ligand in palladium-catalyzed Hiyama reactions. nih.gov This demonstrates the ability of imidazole derivatives to act as ligands in transition metal-catalyzed cross-coupling reactions. The specific coordination mode and lability of the this compound ligand would depend on the metal center, its oxidation state, and the other ligands present in the coordination sphere. The methoxy group on the phenyl ring could also potentially participate in coordination, leading to multidentate ligand behavior.
Tautomerism, Isomerism, and Conformational Analysis of 2 2 Methoxyphenyl 1h Imidazole
Exploration of Tautomeric Forms (e.g., Amino-Imino, Enol-Keto) in Imidazole (B134444) Derivatives
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process commonly involves the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. In the realm of imidazole derivatives, several types of tautomerism are significant.
Annular Tautomerism: The most common form in the imidazole ring itself is prototropic tautomerism, where the proton on one of the nitrogen atoms can migrate to the other. For a generic 1H-imidazole, this creates an equilibrium between two identical forms. However, in substituted imidazoles, this leads to distinct tautomers with potentially different stabilities and properties.
Amino-Imino Tautomerism: This type of tautomerism is prevalent in imidazole derivatives bearing an amino group. The equilibrium exists between the amino form (-NH2), which is typically aromatic, and the imino form (=NH), which can be non-aromatic. researchgate.netmdpi.com Studies on compounds like albendazole (B1665689), which contains an imidazole moiety, have explored this equilibrium, noting that protonation on the imidazole ring can influence the tautomeric state. bohrium.comscribd.com
Enol-Keto Tautomerism: When a hydroxyl group is attached to the imidazole ring or a substituent, enol-keto tautomerism can occur. researchgate.netresearchgate.netfrontiersin.org This involves the interconversion between a hydroxyl-containing "enol" form and a carbonyl-containing "keto" form. This phenomenon is particularly relevant in 2-(2-hydroxyphenyl)-substituted imidazoles, where the enol form can convert to a keto tautomer via proton transfer. scilit.comnih.gov For 2-(2-methoxyphenyl)-1H-imidazole, the methoxy (B1213986) group (-OCH3) prevents this specific type of tautomerism as it lacks the mobile acidic proton of a hydroxyl group.
The stability and preference for a particular tautomeric form are influenced by factors such as the electronic nature of substituents, aromaticity, and environmental conditions like the solvent. researchgate.netnih.gov Aromatic tautomers, such as the 1H-imidazole form, are generally more stable than their non-aromatic counterparts (e.g., 2H- or 4H-imidazoles). researchgate.net
Solvent Effects on Tautomeric Equilibria in this compound
The solvent environment plays a critical role in modulating the position of tautomeric equilibria. The polarity, proticity, and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another. nih.govnih.govnih.gov
For this compound, while it does not undergo the enol-keto tautomerism of its hydroxyl counterpart, solvent interactions still significantly influence its properties and the stability of its conformers. In studies of the closely related 2-(2'-hydroxyphenyl)-1H-naphth-[2,3-d]-imidazole (HPNI), the methoxy-analogue (MPNI) is used as a reference compound where proton transfer is blocked. cdnsciencepub.comlac-bac.gc.ca In these studies, it is observed that polar and protic solvents increase the stability of certain rotamers through dipolar solvation interactions. cdnsciencepub.comlac-bac.gc.ca
The general principles observed in related systems suggest the following effects:
Polar Solvents: Polar solvents tend to stabilize more polar tautomers or conformers. An increase in solvent polarity can lead to a stabilization of charge-separated states or species with larger dipole moments.
Protic Solvents: Protic solvents, capable of donating hydrogen bonds, can specifically interact with the nitrogen atoms of the imidazole ring. This can influence the proton affinity of the nitrogens and affect the annular tautomeric balance.
Aprotic Solvents: In non-polar, aprotic solvents, intramolecular hydrogen bonds and less polar forms are often favored.
Studies on similar compounds have shown that increasing solvent polarity can shift absorption and emission spectra, a phenomenon known as solvatochromism, which reflects the differential solvation of the ground and excited states. nih.gov While specific data on the tautomeric equilibrium of this compound is sparse, the behavior of analogous compounds demonstrates that the solvent environment is a key determinant of the energetically preferred structures. figshare.com
Excited State Intramolecular Proton Transfer (ESIPT) Phenomena
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. acs.orgnih.gov This process is common in molecules that possess both a proton donor (e.g., -OH) and a proton acceptor (e.g., a nitrogen atom) in close proximity, often linked by an intramolecular hydrogen bond. nih.gov The ESIPT reaction leads to the formation of an excited keto-tautomer, which typically fluoresces at a much longer wavelength (a large Stokes shift) compared to the normal emission from the initial enol-form. acs.org
The archetypal molecule for studying this phenomenon in the imidazole family is 2-(2-hydroxyphenyl)-1H-imidazole (and its derivatives). Upon excitation, the phenolic proton is transferred to the nearby imidazole nitrogen.
However, in this compound, the phenolic hydroxyl group is replaced by a methoxy group (-OCH3). The absence of the acidic proton means that ESIPT cannot occur . cdnsciencepub.comlac-bac.gc.ca This makes the compound an invaluable tool in spectroscopic studies. It serves as a control or model compound to isolate and understand the spectral features of the non-ESIPT-capable forms (rotamers) of the corresponding hydroxyl compound. cdnsciencepub.com The fluorescence spectrum of this compound is therefore characterized by a "normal" emission band, lacking the large Stokes-shifted tautomer emission that is the hallmark of ESIPT. cdnsciencepub.comlac-bac.gc.ca
The table below compares the photophysical characteristics of an ESIPT-capable compound with its methoxy-analogue, illustrating the role of the mobile proton.
| Feature | 2-(2-Hydroxyphenyl) Derivative (ESIPT Capable) | 2-(2-Methoxyphenyl) Derivative (ESIPT Blocked) |
| Proton Donor | Yes (-OH group) | No (-OCH3 group) |
| ESIPT upon Excitation | Yes | No |
| Fluorescence Emission | Dual emission often observed: a "normal" band (shorter wavelength) and a tautomer band (longer wavelength, large Stokes shift). | Single "normal" emission band. |
| Use in Research | Studied as a primary example of ESIPT. | Used as a reference compound to model the emission of non-ESIPT conformers. |
Conformational Landscape and Rotameric Stability Studies
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the imidazole and the methoxyphenyl rings. The different spatial arrangements arising from this rotation are known as conformers or rotamers. The relative stability of these rotamers is determined by steric hindrance and non-covalent interactions.
Studies on the closely related 2-(2'-methoxyphenyl)-1H-naphth-[2,3-d]-imidazole (MPNI) and 2-(2-methoxyphenyl)-1H-benzimidazole have provided insight into this landscape. cdnsciencepub.comresearchgate.net The key structural feature is the dihedral angle between the planes of the two aromatic rings.
Two primary classes of conformers can be considered:
Planar or Near-Planar Conformers: These conformations have a small dihedral angle, maximizing π-conjugation between the rings. However, they can be destabilized by steric repulsion between the ortho-substituent (the methoxy group) and the imidazole ring.
In the crystal structure of the analogous compound 2-(2-methoxyphenyl)-1H-benzimidazole, two different conformational isomers were found in the asymmetric unit. researchgate.net This demonstrates that multiple stable conformations can coexist. The dihedral angles between the benzimidazole (B57391) ring and the methoxyphenyl substituent in these two conformers were reported to be 26.9° and -13.3°. researchgate.net This indicates a preference for a non-planar (twisted) conformation in the solid state to minimize steric clash. Computational studies on similar 2-aryl imidazoles have also shown that the energy barrier to rotation is relatively low, allowing for the existence of multiple rotamers at room temperature. nih.gov
The stability of these rotamers is also influenced by the solvent. Polar solvents can stabilize conformers with larger dipole moments, potentially altering the conformational equilibrium compared to the gas phase or non-polar solvents. cdnsciencepub.com
Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Methoxyphenyl 1h Imidazole
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in elucidating the molecular structure of 2-(2-Methoxyphenyl)-1H-imidazole by identifying its characteristic functional groups and vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound and its derivatives reveals key vibrational frequencies that confirm the presence of specific structural motifs. For instance, in a related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a broad peak around 3412 cm⁻¹ signifies the O-H stretching of the hydroxyl group, while a sharp band at 1701 cm⁻¹ corresponds to the C=O stretching. semanticscholar.org Theoretical and experimental FT-IR studies on similar imidazole (B134444) derivatives, such as 1-(4-methoxyphenyl)-1H-imidazole, show characteristic bands for C-H and aromatic C=C stretching vibrations. iucr.orgahievran.edu.tr For 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, FT-IR spectra have been recorded in the 4000-400 cm⁻¹ range to analyze its vibrational properties. ijrar.org
Raman Spectroscopy: Complementing FT-IR, FT-Raman spectroscopy provides further details on the vibrational modes. Studies on 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole have utilized FT-Raman spectra recorded between 3500-100 cm⁻¹ to support structural analysis. ijrar.org The combination of FT-IR and FT-Raman data, often supported by density functional theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes, confirming the molecular structure. ahievran.edu.trijrar.orgnih.gov For example, in 1-(4-methoxyphenyl)-1H-imidazole, a detailed vibrational analysis was performed using both experimental spectra and DFT computations. ahievran.edu.tr
The following table summarizes key vibrational frequencies observed in compounds related to this compound.
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound | Reference |
| O-H Stretch | ~3412 | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | semanticscholar.org |
| C=O Stretch | ~1701 | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | semanticscholar.org |
| Aromatic C=C Stretch | ~1517 | 1-(4-Methoxyphenyl)-1H-imidazole | iucr.org |
| C-H Stretch (Aryl) | ~3128, 3107 | 1-(4-Methoxyphenyl)-1H-imidazole | iucr.org |
| C-H Stretch (Alkyl) | ~2961, 2918, 2838 | 1-(4-Methoxyphenyl)-1H-imidazole | iucr.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound, including the identification of isomers and the study of tautomeric equilibria. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For a related compound, 1-(4-methoxyphenyl)-1H-imidazole, the ¹H NMR spectrum in CDCl₃ shows a singlet at 3.85 ppm for the methoxy (B1213986) (OCH₃) protons. iucr.org The aromatic protons of the methoxyphenyl and imidazole rings appear as multiplets in the region of 6.98-7.78 ppm. iucr.org In the case of 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, the splitting patterns of the aromatic protons were analyzed using a 400 MHz ¹H NMR spectrometer. ugm.ac.id The N-H proton of the imidazole ring in 2,4,5-trisubstituted imidazoles typically appears as a broad singlet in the downfield region, which can be confirmed by D₂O exchange experiments. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For 1-(4-methoxyphenyl)-1H-imidazole, the methoxy carbon resonates at 55.56 ppm. iucr.org The carbons of the imidazole ring appear at approximately 118.83, 130.68, and 135.89 ppm, while the aromatic carbons of the methoxyphenyl group are observed between 114.87 and 158.92 ppm. iucr.org The chemical shifts of the imidazole ring carbons are particularly sensitive to tautomerism. researchgate.net The difference in chemical shifts (Δδ) between C4 and C5 of the imidazole ring can be used to identify the predominant tautomer in solution. researchgate.net
Tautomerism: The imidazole ring of this compound can exist in two tautomeric forms. NMR spectroscopy is crucial for studying this dynamic equilibrium. The position of the N-H proton on either nitrogen atom of the imidazole ring influences the chemical shifts of the adjacent carbon and proton atoms. researchgate.netnih.govnih.gov By analyzing the NMR spectra, often in conjunction with computational studies, the preferred tautomeric state in a given solvent can be determined. researchgate.net
The following table presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in methoxyphenyl-substituted imidazoles.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Methoxy (OCH₃) | ~3.85 | ~55.56 | iucr.org |
| Imidazole Ring Protons | ~7.20 - 7.78 | ~118 - 136 | iucr.org |
| Methoxyphenyl Ring Protons | ~6.98 - 7.30 | ~114 - 159 | iucr.org |
| Imidazole N-H | ~12.60 | - | rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. This information is vital for confirming the molecular formula and gaining insights into the compound's structure and stability.
High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight, allowing for the determination of the elemental composition. The predicted monoisotopic mass for the neutral molecule C₁₀H₁₀N₂O is 174.07932 Da. uni.lu
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for analyzing imidazole derivatives. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For instance, in the ESI-MS/MS of 5-substituted 1H-tetrazoles, a related class of nitrogen-containing heterocycles, characteristic losses of N₂ or HN₃ are observed depending on the ionization mode (negative or positive). lifesciencesite.com While specific fragmentation data for this compound is not detailed in the provided results, general fragmentation behaviors of imidazole and phenyl-containing compounds can be inferred. Common fragmentation pathways would likely involve cleavage of the bond between the phenyl and imidazole rings, as well as fragmentation within the methoxyphenyl group, such as the loss of a methyl radical (•CH₃) or a formyl radical (•CHO) from the methoxy group.
The following table summarizes the predicted m/z values for various adducts of this compound. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 175.08660 |
| [M+Na]⁺ | 197.06854 |
| [M-H]⁻ | 173.07204 |
| [M+NH₄]⁺ | 192.11314 |
| [M+K]⁺ | 213.04248 |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are key techniques for investigating the photophysical properties of this compound, providing insights into its electronic transitions and luminescent behavior.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of imidazole derivatives typically shows absorption bands corresponding to π-π* transitions within the aromatic system. For a similar compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the maximum absorption (λmax) in acetonitrile (B52724) was observed at 326 nm. semanticscholar.org In another example, 2-(4-cyanophenyl)-5-[4-(diethylamino)phenyl]-3H-imidazo[4,5-a]naphthalene exhibits an intense absorption band around 386 nm in benzene. nii.ac.jp The position and intensity of these bands can be influenced by the solvent polarity and the specific substituents on the imidazole and phenyl rings. nih.gov
Fluorescence Spectroscopy: Many imidazole derivatives are fluorescent, and their emission properties are of significant interest. For the aforementioned ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, excitation at 326 nm resulted in blue emission with a maximum (λem) at 429 nm in acetonitrile, with a fluorescence quantum yield (Φ) of 0.1. semanticscholar.org The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment. nii.ac.jpnih.gov For example, the fluorescence of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene was found to be high regardless of solvent polarity. nih.gov
The photophysical properties of these compounds can be affected by factors such as aggregation and intramolecular charge transfer (ICT). nih.govnih.gov In some cases, ultrafast fluorescence dynamics have been observed in polar solvents, attributed to the relaxation of the chromophores to an ICT state. nih.gov
The following table summarizes the photophysical data for a related benzimidazole (B57391) derivative.
| Parameter | Value | Solvent | Compound | Reference |
| λmax (Absorption) | 326 nm | Acetonitrile | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | semanticscholar.org |
| λem (Emission) | 429 nm | Acetonitrile | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | semanticscholar.org |
| Φ (Quantum Yield) | 0.1 | Acetonitrile | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | semanticscholar.org |
X-Ray Diffraction for Solid-State Structural Determination
For a related compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, single-crystal X-ray diffraction analysis revealed that it crystallizes in the orthorhombic space group Pca21. iosrjournals.org The analysis showed that the central imidazole ring is planar, and the methoxyphenyl and methylpyridine rings are in a synperiplanar conformation. iosrjournals.org In another example, 2-(4-Methoxyphenyl)-1H-benzimidazole, the dihedral angle between the benzimidazole ring system and the 4-methoxyphenyl (B3050149) substituent was found to be 34.12(6)°. researchgate.net
The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. In the case of 2-(4-Methoxyphenyl)-1H-benzimidazole, molecules are linked by intermolecular N-H···N hydrogen bonds, forming chains along the c-axis. researchgate.net The study of these interactions is crucial for understanding the solid-state properties of the material.
The following table presents crystallographic data for a similar imidazole derivative.
| Parameter | Value | Compound | Reference |
| Crystal System | Orthorhombic | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |
| Space Group | Pca21 | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |
| a (Å) | 19.0002(15) | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |
| b (Å) | 6.0827(4) | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |
| c (Å) | 18.6173(14) | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |
| Z | 4 | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |
Thermogravimetric Analysis (TGA) and Cyclic Voltammetry (CV) in Characterization Methodologies
Thermogravimetric analysis (TGA) and cyclic voltammetry (CV) are important techniques for characterizing the thermal stability and electrochemical properties of this compound, respectively.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. For a related benzimidazole derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, TGA analysis was performed to assess its thermal properties. semanticscholar.org In another study on modified imidazole-based materials, TGA showed a two-step thermal decomposition, with the first step starting around 150°C. rsc.org
Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials, which are related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electrochemical properties of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate were investigated using cyclic voltammetry in a chloroform (B151607) solution. semanticscholar.org For other electroactive species, CV has been used to determine the electrode reaction pathway and relevant electrochemical parameters. iieta.org The technique typically involves scanning the potential of an electrode and measuring the resulting current, which can reveal reversible or irreversible electron transfer processes. nih.goviieta.org
Computational Chemistry and Theoretical Investigations of 2 2 Methoxyphenyl 1h Imidazole
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is particularly well-suited for studying medium-sized organic molecules like 2-(2-Methoxyphenyl)-1H-imidazole. Ab initio methods, while often more computationally intensive, provide benchmark data by solving the Schrödinger equation without empirical parameters.
Geometry optimization is a fundamental computational procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. iosrjournals.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this involves finding the most stable bond lengths, bond angles, and dihedral angles.
DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311G, are employed to achieve an optimized geometry. irjweb.comdergipark.org.tr In the case of molecules with multiple rotatable bonds, such as the bond connecting the phenyl and imidazole (B134444) rings, the energetic profile can be explored by systematically rotating this bond to identify the global minimum energy conformation. The structure of a related compound, 1-(4-methoxyphenyl)-1H-imidazole, has been shown through crystallographic studies to have an angle of 43.67° between the mean planes of the imidazole and arene rings. nih.gov A similar non-planar arrangement is expected for this compound to minimize steric hindrance.
The optimized geometric parameters for imidazole derivatives are generally in good agreement with experimental data. For instance, in a theoretical study of a similar benzimidazole (B57391) derivative, C-N bond lengths within the imidazole ring were calculated to be approximately 1.375 Å and 1.390 Å. researchgate.netirjweb.com
Table 1: Representative Calculated Geometric Parameters for Phenyl-Imidazole Systems
| Parameter | Typical Calculated Value (DFT B3LYP) |
|---|---|
| C-N (imidazole ring) | 1.37 - 1.40 Å |
| C=N (imidazole ring) | 1.30 - 1.33 Å |
| C-C (phenyl ring) | 1.39 - 1.41 Å |
| C-O (methoxy group) | 1.36 - 1.38 Å |
| Phenyl-Imidazole Dihedral Angle | 20° - 50° |
Note: These are typical values based on related structures; specific values for this compound require dedicated calculation.
Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. ijrar.orgmdpi.com After geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, rocking). semanticscholar.org These calculated frequencies can be compared with experimental spectroscopic data to aid in the assignment of observed spectral bands. researchgate.net
For imidazole derivatives, characteristic vibrational modes include N-H stretching, C-H aromatic stretching, C=N stretching, and vibrations of the methoxy (B1213986) group. Theoretical calculations often systematically overestimate vibrational frequencies due to the harmonic approximation, so a scaling factor is typically applied to improve agreement with experimental results. mdpi.comsemanticscholar.org
In a computational study on the related 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole using the B3LYP method, the following assignments were made ijrar.org:
Aromatic C-H stretching: Calculated in the region of 3122-3001 cm⁻¹.
CH₃ asymmetric and symmetric stretching: Calculated at 2835, 2830, and 2822 cm⁻¹.
Table 2: Selected Calculated Vibrational Frequencies for a Methoxyphenyl-Imidazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3122 |
| Aromatic C-H Stretch | 3120 |
| Aromatic C-H Stretch | 3117 |
| CH₃ Asymmetric Stretch | 2835 |
| CH₃ Symmetric Stretch | 2830 |
Data from a study on 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole, representative of the target compound. ijrar.org
Imidazole and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For 2-substituted-1H-imidazoles, the proton on the nitrogen atom can potentially migrate, leading to different tautomers. The primary tautomer is the 1H-imidazole. Annular tautomerism can lead to a 2H- or 4H/5H-imidazole.
Computational studies on benzimidazoles have shown that the 1H tautomer is the most energetically favorable form. hhu.de Quantum chemical calculations can precisely determine the relative energies of these tautomers. By calculating the total electronic energy of each optimized tautomer, the energetic difference (ΔE) can be found, allowing for the prediction of their relative populations at equilibrium. Studies on related heterocyclic systems show that the energy gap between the most stable tautomer and others can be significant, often exceeding 90 kJ/mol, indicating that only one form is predominantly present under normal conditions. hhu.de
Table 3: Theoretical Relative Stability of Benzimidazole Tautomers
| Tautomer | Method | Relative Energy (kJ/mol) |
|---|---|---|
| 1H,2H-Benzimidazole | MP2/6-31G(d,p) | 0 (Most Stable) |
| 2H,2H-Benzimidazole | MP2/6-31G(d,p) | +128.9 |
This data for a related benzimidazole system illustrates the typical high energy difference between tautomers. hhu.de
Molecular properties can be significantly influenced by the surrounding solvent. Computational solvent models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is represented as a continuous dielectric medium. This approach is effective for studying how a solvent's polarity affects the geometry, stability, and electronic properties of a solute.
For molecules like this compound, increasing solvent polarity can stabilize more polar conformations or tautomers. Solvation effects are crucial for accurately predicting properties like absorption spectra and reaction energetics in solution.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. schrodinger.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comgrowingscience.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. irjweb.comgrowingscience.com Conversely, a small gap suggests the molecule is more reactive and can be easily excited.
The HOMO-LUMO gap is also directly related to the electronic absorption properties of the molecule. The lowest energy electronic transition often corresponds to the excitation of an electron from the HOMO to the LUMO. schrodinger.com In donor-acceptor systems, this transition can have a significant charge-transfer character, where electron density moves from one part of the molecule to another upon excitation. For this compound, the methoxyphenyl group can act as an electron-donating group, and the imidazole ring can act as an acceptor, facilitating intramolecular charge transfer (ICT).
Computational studies on a structurally similar benzimidazole derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, determined the HOMO and LUMO energy levels and the resulting energy gap. mdpi.com
Table 4: Frontier Molecular Orbital Energies and Energy Gap for a Related Benzimidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.49 |
| ELUMO | -1.99 |
| ΔE (HOMO-LUMO Gap) | 3.50 |
Data from a study on ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. mdpi.com
This energy gap value indicates significant stability. The distribution of the HOMO and LUMO orbitals reveals the nature of the electronic transitions. Typically, the HOMO is localized on the more electron-rich parts of the molecule (the methoxyphenyl ring), while the LUMO is distributed over the electron-accepting imidazole moiety. This separation supports the potential for intramolecular charge transfer upon electronic excitation.
Molecular Electrostatic Potential (MEP) Mapping and Analysis
Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the sites susceptible to electrophilic and nucleophilic attack.
In an MEP map, different colors correspond to varying levels of electrostatic potential. Regions of negative potential, typically colored in shades of red and yellow, are electron-rich and represent likely sites for electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-poor and indicate favorable sites for nucleophilic attack. Green areas denote regions of neutral potential.
For this compound, the MEP map is expected to show significant negative potential localized around the two nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group due to the presence of lone pair electrons. These regions would be the primary centers for interaction with electrophiles or for forming hydrogen bonds. In contrast, a region of high positive potential is anticipated around the hydrogen atom attached to the nitrogen of the imidazole ring (N-H), making it a potential site for nucleophilic attack or deprotonation. pesquisaonline.netijrar.org Studies on similar methoxyphenyl-imidazole derivatives confirm that the most negative regions are associated with heteroatoms, guiding their interaction with biological receptors or other reactants. pesquisaonline.net
Advanced Electronic Structure Calculations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, telecommunications, and optical computing. Imidazole derivatives with donor-π-acceptor architectures have shown promise as NLO materials.
Computational methods, particularly Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. A key parameter is the first-order hyperpolarizability (β₀ or βtot), which quantifies the second-order NLO response. A high β₀ value indicates significant NLO activity.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and charge delocalization. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule, quantifying the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions and greater molecular stability.
For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. Key interactions would include the delocalization of lone pair (n) electrons from the imidazole nitrogen atoms and the methoxy oxygen atom into the antibonding (π) orbitals of the aromatic rings. These n → π transitions contribute to the delocalization of electron density across the molecule, enhancing its stability. acadpubl.eu Studies on similar imidazole derivatives have shown that such intramolecular charge transfer (ICT) is a defining feature of their electronic structure. acadpubl.eutandfonline.com
Table 1: Hypothetical Major NBO Interactions for this compound This table is illustrative and based on typical findings for similar structures.
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (N) of Imidazole | π* (C=C) of Phenyl Ring | High | n → π* |
| LP (O) of Methoxy | π* (C=C) of Phenyl Ring | Moderate | n → π* |
| π (C=C) of Phenyl Ring | π* (C=N) of Imidazole | Moderate | π → π* |
| π (C=N) of Imidazole | π* (C=C) of Phenyl Ring | Moderate | π → π* |
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and stability of a molecule. nih.gov
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. irjweb.comwuxiapptec.com
Chemical Potential (μ): Calculated as μ ≈ (E_HOMO + E_LUMO) / 2, it measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Calculated as η ≈ (E_LUMO - E_HOMO) / 2, it represents the resistance of a molecule to change its electron configuration. Molecules with a large energy gap are considered "hard." irjweb.com
Electrophilicity Index (ω): Calculated as ω = μ² / 2η, this index quantifies the ability of a molecule to accept electrons.
For a related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the HOMO-LUMO gap was calculated to be 3.50 eV, indicating a molecule with considerable stability. mdpi.com It is expected that this compound would also exhibit a significant HOMO-LUMO gap, characteristic of aromatic heterocyclic systems.
Table 2: Calculated Reactivity Descriptors for a Related Benzimidazole Derivative Data from a study on Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. mdpi.com
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -5.49 |
| E_LUMO | -1.99 |
| Energy Gap (ΔE) | 3.50 |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. These simulations are invaluable for understanding the conformational stability of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov
MD simulations of imidazole derivatives are often performed to assess the stability of a ligand-protein complex. tandfonline.comnih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone from its initial structure, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. A stable RMSD value over the simulation time suggests that the ligand remains bound in a stable conformation within the receptor's active site.
While no specific MD simulation studies have been published for this compound, this technique could be applied to investigate its behavior in a biological context, for example, to predict its binding stability to a specific enzyme target. researchgate.netijsrset.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scientific.net By identifying key molecular descriptors that correlate with activity, QSAR models can predict the efficacy of new, untested molecules. tandfonline.comnih.gov
In a typical QSAR study involving imidazole derivatives, a dataset of compounds with known biological activities (e.g., antifungal, anticancer) is used. Molecular descriptors, which can be steric, electronic, or hydrophobic in nature, are calculated for each compound. Statistical methods are then used to build a model that links these descriptors to the observed activity.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. They generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties would likely enhance or diminish biological activity. tandfonline.com Although a specific QSAR model including this compound has not been reported, it could serve as a valuable member in a training set for developing predictive models for various therapeutic targets.
Computational Studies on Reaction Mechanisms and Pathways of this compound Synthesis
Detailed computational studies specifically elucidating the reaction mechanisms and pathways for the synthesis of this compound are not extensively available in the public domain. While theoretical investigations, particularly using Density Functional Theory (DFT), are common for understanding the synthesis of heterocyclic compounds, research focusing explicitly on this particular molecule is limited.
However, computational studies on the synthesis of analogous 2-aryl-imidazole derivatives provide valuable insights into the potential mechanisms. These studies often explore the thermodynamics and kinetics of various reaction steps involved in the formation of the imidazole ring. For instance, research on the regioselective synthesis of certain 2-aryl-1H-imidazoles has utilized computational methods to understand how specific substituents guide the reaction pathway. These investigations analyze transition states and intermediates to determine the most energetically favorable route.
In one such study on related imidazole derivatives, computational analysis revealed that the presence and position of certain functional groups on a reactant, such as a 2-hydroxyaryl group, can be decisive in controlling the regioselectivity of the cyclization process. The calculations demonstrated how this group could promote an intramolecular proton transfer, which in turn lowers the energy barrier for the formation of the imidazole ring over other potential products.
These theoretical approaches typically involve the following steps:
Geometry Optimization: Calculating the lowest energy structure for reactants, intermediates, transition states, and products.
Frequency Analysis: Confirming that optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).
A hypothetical computational study on the synthesis of this compound would likely investigate the established synthetic routes, such as the Debus synthesis, which involves the reaction of a dicarbonyl compound (glyoxal), an aldehyde (2-methoxybenzaldehyde), and ammonia (B1221849). The computational analysis would aim to model the stepwise formation of the imidazole ring, calculating the activation energies for each step, including condensation and cyclization.
The table below illustrates the type of data that would be generated from such a computational investigation, based on findings for analogous reactions. The values are hypothetical and serve for illustrative purposes only.
| Reaction Step | Intermediate/Transition State | Calculated Parameter | Hypothetical Value |
| Step 1: Imine Formation | Formation of diimine from glyoxal (B1671930) and ammonia | Activation Energy (ΔG‡) | 15.2 kcal/mol |
| Step 2: Condensation | Reaction of diimine with 2-methoxybenzaldehyde (B41997) | Activation Energy (ΔG‡) | 22.5 kcal/mol |
| Step 3: Cyclization | Intramolecular cyclization to form the dihydroimidazole (B8729859) ring | Activation Energy (ΔG‡) | 18.7 kcal/mol |
| Step 4: Aromatization | Oxidation/dehydrogenation to form the imidazole ring | Reaction Energy (ΔG) | -35.0 kcal/mol |
This interactive table contains hypothetical data for illustrative purposes, as specific computational studies for this compound synthesis were not found.
While direct computational studies on the synthesis of this compound are scarce, the established methodologies used for similar heterocyclic systems provide a robust framework for any future theoretical investigations into its reaction mechanisms and pathways.
Coordination Chemistry and Metal Complexation of 2 2 Methoxyphenyl 1h Imidazole
Ligand Properties and Binding Modes of the Chemical Compound
2-(2-Methoxyphenyl)-1H-imidazole is a versatile ligand in coordination chemistry. Its properties and binding modes are dictated by the electronic and steric nature of its constituent parts: the imidazole (B134444) ring and the 2-methoxyphenyl substituent.
Ligand Properties:
Donor Atoms: The primary donor sites are the two nitrogen atoms of the imidazole ring. The pyridine-type nitrogen (N3) is typically the one involved in coordination to a metal center due to the availability of its lone pair of electrons. jocpr.com
Electronic Effects: The imidazole ring is an electron-rich aromatic system. The 2-methoxyphenyl group, with its electron-donating methoxy (B1213986) group (-OCH₃) at the ortho position, can further enhance the electron density on the imidazole ring through resonance and inductive effects. This increased electron density can strengthen the coordinating ability of the ligand.
Binding Modes:
Based on studies of similar 2-substituted imidazole and benzimidazole (B57391) derivatives, this compound can exhibit several binding modes:
Monodentate Coordination: This is the most common binding mode for simple imidazole ligands, where the ligand coordinates to a single metal ion through the pyridine-type nitrogen atom (N3). jocpr.comresearchgate.net In this mode, the ligand is typically neutral.
Bridging Ligand: The imidazole ring can bridge two metal centers. This can occur in a μ₂-fashion, where the N1 and N3 atoms of the deprotonated imidazolate anion coordinate to two different metal ions.
Bidentate Chelation (less common): While less common for simple 2-aryl-1H-imidazoles, the possibility of the oxygen atom of the methoxy group participating in coordination to form a chelate ring with the imidazole nitrogen cannot be entirely ruled out under specific conditions, although this would likely be a strained conformation. More complex derivatives, such as those with additional functional groups, can exhibit more varied coordination. For instance, 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid can be deprotonated and coordinate to metal ions in various modes, including acting as a bridging ligand in metal-organic frameworks. rsc.org
The specific binding mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other ligands in the coordination sphere.
Synthesis and Characterization of Transition Metal Complexes with the Imidazole Ligand
The synthesis of transition metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes is crucial to determine their structure, composition, and properties.
General Synthesis:
A general method for the synthesis of transition metal complexes with 2-substituted imidazoles involves the following steps:
Dissolving the this compound ligand in a suitable organic solvent, such as ethanol, methanol, or a mixture of solvents.
Adding a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) to the ligand solution, often in a specific stoichiometric ratio (e.g., 1:2 metal to ligand). researchgate.net
The reaction mixture is typically stirred and may be heated to facilitate the complex formation.
The resulting complex may precipitate out of the solution upon cooling or after a certain reaction time.
The solid complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
For example, the synthesis of Cu(II) and Ni(II) complexes with related 2-substituted benzimidazole ligands has been reported by reacting the ligand with CuCl₂·2H₂O or NiCl₂·6H₂O in ethanol. jocpr.comresearchgate.net A similar approach would be applicable for this compound.
Characterization Techniques:
A combination of spectroscopic and analytical techniques is employed to characterize the synthesized complexes:
Elemental Analysis (C, H, N): This technique is used to determine the empirical formula of the complex and to confirm the metal-to-ligand ratio. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N bond in the imidazole ring to a higher or lower wavenumber in the complex spectrum compared to the free ligand is indicative of coordination. azjournalbar.com
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to infer the geometry of the coordination sphere around the metal ion. azjournalbar.com
¹H NMR Spectroscopy: While paramagnetic complexes may show broadened signals, for diamagnetic complexes (e.g., Zn(II)), ¹H NMR can confirm the structure of the ligand within the complex and detect any changes in the chemical shifts of the protons upon coordination. jocpr.com
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and to support the proposed formula.
Magnetic Susceptibility Measurements: These measurements help to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry. For a related compound, 2-(4-methoxyphenyl)-1H-benzimidazole, the dihedral angle between the benzimidazole ring and the methoxyphenyl substituent was determined to be 34.12(6)°. researchgate.net
The table below summarizes the expected characterization data for a hypothetical dichlorobis[this compound]copper(II) complex, based on findings for analogous compounds. jocpr.comresearchgate.net
| Technique | Expected Observation | Information Gained |
| Elemental Analysis | Agreement with calculated percentages for [Cu(C₁₀H₁₀N₂O)₂Cl₂] | Confirmation of stoichiometry |
| IR Spectroscopy | Shift in C=N and C-N stretching frequencies | Evidence of N-coordination |
| UV-Visible Spectroscopy | d-d transition bands in the visible region | Indication of coordination geometry (e.g., distorted square planar for Cu(II)) |
| Magnetic Susceptibility | Magnetic moment corresponding to one unpaired electron (approx. 1.73 B.M.) | Confirmation of Cu(II) oxidation state and paramagnetism |
Metal-Ligand Binding Affinities and Stability Constants
The stability of metal complexes with this compound in solution is quantified by their stability constants (or formation constants). These constants provide a measure of the affinity of the ligand for a particular metal ion.
The determination of stability constants is typically carried out in solution using techniques such as potentiometric titration, spectrophotometric titration, or isothermal titration calorimetry. For imidazole-type ligands, the stability of their complexes with divalent transition metal ions generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wjpr.net This trend is largely independent of the nature of the ligand and is based on the changes in ionic radii and ligand field stabilization energies across the series.
The binding affinity is influenced by several factors:
Nature of the Metal Ion: As described by the Irving-Williams series, the stability of the complexes is expected to be highest for Cu(II).
Ligand Basicity: The electron-donating methoxy group in the 2-methoxyphenyl substituent is expected to increase the basicity of the imidazole nitrogen, leading to the formation of more stable complexes compared to unsubstituted imidazole.
Steric Effects: The steric bulk of the 2-methoxyphenyl group may slightly decrease the stability of the complexes compared to less hindered imidazole ligands, especially for smaller metal ions or for the formation of complexes with a high coordination number.
Solvent: The nature of the solvent can influence the stability of the complexes through solvation effects.
| Metal Ion | Expected Relative log β₂ Value |
| Co(II) | < Ni(II) |
| Ni(II) | < Cu(II) |
| Cu(II) | > Zn(II) |
| Zn(II) | > Co(II) |
Influence of Coordination on Spectroscopic and Photophysical Properties of this compound Complexes
The coordination of this compound to a metal ion significantly alters its electronic structure, which in turn influences its spectroscopic and photophysical properties.
Spectroscopic Properties:
IR Spectroscopy: As mentioned previously, the coordination to a metal ion through the imidazole nitrogen leads to a shift in the vibrational frequencies of the C=N and C-N bonds. This shift is a direct consequence of the donation of electron density from the ligand to the metal, which alters the bond orders within the imidazole ring.
UV-Visible Spectroscopy: The free ligand typically exhibits intense absorption bands in the UV region corresponding to π-π* transitions within the aromatic rings. Upon coordination to a transition metal ion, new absorption bands may appear in the visible region. These bands are often due to d-d transitions within the metal d-orbitals or to charge transfer transitions (ligand-to-metal or metal-to-ligand). The position and intensity of these bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination geometry.
NMR Spectroscopy: For diamagnetic complexes, the coordination of the ligand can lead to downfield or upfield shifts of the proton signals in the ¹H NMR spectrum. These shifts are caused by the electronic effects of the metal ion and the fixed conformation of the ligand upon coordination.
Photophysical Properties:
The photophysical properties, such as fluorescence and phosphorescence, of this compound can be significantly modulated upon complexation.
Luminescence: Many organic ligands that are fluorescent in their free state experience a change in their fluorescence intensity upon coordination to a metal ion. This can be either fluorescence enhancement or quenching.
Quenching: If the metal ion is paramagnetic (e.g., Cu(II), Ni(II)), it can quench the fluorescence of the ligand through energy or electron transfer processes.
Enhancement: For some diamagnetic metal ions (e.g., Zn(II), Cd(II)), coordination can lead to an enhancement of fluorescence. This is often attributed to an increase in the rigidity of the ligand upon complexation, which reduces non-radiative decay pathways.
Colorimetric Sensing: The change in the UV-visible absorption spectrum upon complexation can be exploited for the colorimetric sensing of metal ions.
Studies on related metal-organic frameworks and complexes have shown that the luminescence properties can be tuned by the choice of the metal ion and the organic ligand. rsc.org The introduction of a metal center can also lead to new emissive states, such as those arising from metal-to-ligand charge transfer (MLCT) excited states, particularly in complexes with d⁶ or d¹⁰ metal ions.
Application of Metal Complexes in Catalysis
Metal complexes of imidazole and its derivatives are of significant interest in the field of catalysis due to their ability to mimic the active sites of metalloenzymes and their tunable electronic and steric properties. While specific catalytic applications of this compound complexes are not widely reported, the potential for such applications can be inferred from studies on related systems.
Potential Catalytic Applications:
Oxidation Reactions: Metal complexes, particularly those of Co(II), Ni(II), Cu(II), and Zn(II), with imidazole-containing ligands have been investigated as catalysts for the oxidation of various organic substrates, such as styrene. nih.gov The catalytic activity can be influenced by the nature of the metal ion and the ligand structure.
Hydrogenation and Dehydrogenation: Ruthenium complexes with imidazolylamine ligands have shown excellent catalytic activity for the reversible dehydrogenation of formic acid and the hydrogenation of CO₂ to formic acid. rsc.org This highlights the potential of imidazole-based ligands in catalysis for energy storage and conversion.
Organic Transformations: Metal complexes of substituted benzimidazoles have been shown to exhibit enhanced catalytic activity in various organic transformations and polymerization reactions. nih.gov The electronic properties of the substituent on the imidazole ring can be used to fine-tune the catalytic performance.
The this compound ligand offers several features that could be advantageous in catalysis:
The electron-donating methoxy group can enhance the electron density on the metal center, which could be beneficial for certain catalytic cycles.
The steric bulk of the ligand can create a specific pocket around the metal center, potentially leading to selectivity in substrate binding and product formation.
Further research is needed to explore the catalytic potential of this compound metal complexes in a variety of organic reactions.
Biological Activities and Molecular Mechanisms of Action of 2 2 Methoxyphenyl 1h Imidazole and Its Derivatives
Enzymatic Inhibition Studies
Derivatives of 2-(2-methoxyphenyl)-1H-imidazole have been investigated as inhibitors of various enzymes, playing crucial roles in different physiological and pathological processes. The following sections detail the specific enzyme targets, the kinetics and mechanisms of their inhibition, and the modulation of substrate selectivity.
Specific Enzyme Targets (e.g., ALOX15, Thromboxane (B8750289) Synthase, Src Family Kinase, FLT3)
Research has identified several key enzyme targets for imidazole (B134444) and benzimidazole (B57391) derivatives, including those structurally related to this compound.
ALOX15 (Arachidonate 15-Lipoxygenase): Certain derivatives containing a 2-methoxyaniline moiety have been identified as potent and selective allosteric inhibitors of the linoleate (B1235992) oxygenase activity of rabbit and human ALOX15. The introduction of the 2-methoxyaniline group is crucial for this substrate-selective inhibition. mdpi.com The inhibition of ALOX15 is considered a potential therapeutic strategy for conditions like eosinophilic chronic rhinosinusitis with nasal polyps, where it may reduce the epithelial-mesenchymal transition. acs.org
Thromboxane Synthase: The imidazole nucleus is a known inhibitor of thromboxane synthase. drugbank.com A series of (E)- and (Z)-[[[2-(1H-imidazol-1-yl)ethylidene]amino]oxy]pentanoic acids have demonstrated significant thromboxane synthase inhibition. This activity is a key component in the development of dual-action agents that also exhibit thromboxane A2 receptor antagonism.
Src Family Kinase: While extensive research exists on imidazole derivatives as kinase inhibitors, specific studies detailing the direct inhibition of Src Family Kinases by this compound were not prominently found in the reviewed literature. However, the broader class of imidazole-based compounds is a well-established source of kinase inhibitors.
FLT3 (FMS-like tyrosine kinase 3): Derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been developed as potent inhibitors of FLT3 and its mutants, which are therapeutic targets for acute myeloid leukemia (AML). drugbank.com These inhibitors are classified as type II inhibitors, binding to the inactive conformation of FLT3. drugbank.com Additionally, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-amine has been identified as an inhibitor of the FLT3-ITD pathway.
Inhibition Kinetics and Mechanism of Action (e.g., Allosteric, Active Site Binding)
The mechanisms by which these imidazole derivatives inhibit their target enzymes are varied and depend on both the specific compound and the enzyme.
Allosteric Inhibition: N-Substituted 5-(1H-indol-2-yl)-2-methoxyanilines have been shown to be allosteric inhibitors of ALOX15. mdpi.com Molecular dynamics simulations suggest that the inhibitor binds to the active site of one monomer in an enzyme dimer, inducing conformational changes in the other monomer that prevent the formation of a productive enzyme-substrate complex. mdpi.com Allosteric enzymes possess a regulatory site distinct from the catalytic site, and the binding of a modulator to this site alters the enzyme's kinetic properties. bldpharm.com
Active Site Binding: Many imidazole-based inhibitors function by binding directly to the active site of the target enzyme. For instance, some antifungal imidazole derivatives target the active site of 14α-demethylase. nih.gov The inhibition of tyrosinase by certain benzimidazole derivatives has been shown to occur through both competitive and non-competitive mechanisms. For example, albendazole (B1665689) acts as a non-competitive inhibitor, while 2-(2-aminophenyl)-1H-benzimidazole is a competitive inhibitor. researchgate.net The combination of allosteric and active site binding motifs has been explored as a strategy for developing highly selective and potent enzyme inhibitors. mdpi.com
Substrate Selectivity Modulation in Enzymatic Inhibition
A key finding in the study of these inhibitors is their ability to modulate substrate selectivity.
In the case of ALOX15, derivatives containing a 2-methoxyaniline moiety have demonstrated selective inhibition of the oxygenation of linoleic acid at submicromolar concentrations, without affecting the oxygenation of arachidonic acid. mdpi.com This substrate-selective inhibition highlights the nuanced interactions between the inhibitor, the enzyme, and different substrates.
Antimicrobial Activity Investigations (in vitro)
Derivatives of this compound have been extensively studied for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.
Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative Bacteria)
Numerous studies have reported the in vitro antibacterial activity of imidazole and benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov
Derivatives have shown activity against strains such as Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govekb.eg For instance, certain 2-phenyl-1H-benzo[d]imidazole derivatives have exhibited better antibacterial activity against Gram-negative bacteria compared to standard antibiotics like ampicillin. turkjps.org In a series of N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivatives, one compound with a heptyl group showed remarkable activity against Streptococcus faecalis with an MIC value of 8 μg/mL, which was significantly lower than the standard drug amikacin. acs.org Another study on 2,4,5-triphenyl-1H-imidazole-1-yl derivatives found that one compound had strong effects on the majority of tested strains with MICs ranging from 25 to 200 µg/ml. ymerdigital.com
The table below summarizes the antibacterial activity of selected imidazole derivatives, showcasing their efficacy against various bacterial strains.
| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | Streptococcus faecalis | 8 | acs.org |
| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | Staphylococcus aureus | 4 | nih.gov |
| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | MRSA | 4 | nih.gov |
| 2,4,5-triphenyl-1H-imidazole-1-yl derivative (AJ-1) | Various strains | 25-200 | ymerdigital.com |
| Imidazole derivative (HL2) | Staphylococcus aureus | 625 | researchgate.net |
| Imidazole derivative (HL2) | MRSA | 625 | researchgate.net |
This table is for illustrative purposes and includes data for derivatives of the core structure.
Antifungal Spectrum and Efficacy
The antifungal potential of imidazole derivatives is well-documented, with many compounds showing efficacy against various fungal pathogens, most notably Candida albicans. nih.govfrontiersin.org The mechanism of action for many antifungal azoles involves the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov
A series of benzimidazole-1,2,4-triazole derivatives, including one with a 2-(4-methoxyphenyl) moiety, exhibited significant antifungal potential, particularly against Candida glabrata, with some compounds showing higher activity than the standard drugs voriconazole (B182144) and fluconazole. nih.gov Another study found that certain 2,4,5-triphenyl-1H-imidazole-1-yl derivatives demonstrated good efficacy against fungal strains. ymerdigital.com The combination of imidazole derivatives with other agents, such as sodium dodecyl sulphate (SDS), has been shown to synergistically enhance their antifungal activity against Candida species by altering membrane permeability. mdpi.comnih.govresearchgate.net
The table below presents the antifungal activity of selected imidazole derivatives.
| Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |
| Benzimidazole-1,2,4-triazole derivative (6b) | Candida glabrata | 0.97 | nih.gov |
| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | Candida albicans | 64 | nih.gov |
| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | Aspergillus niger | 64 | nih.gov |
| 2,4,5-triphenyl-1H-imidazole-1-yl derivative (AJ-1) | Various strains | 25-200 | ymerdigital.com |
| Imidazole derivative (SAM3) | Candida spp. (mean) | 200 | nih.gov |
This table is for illustrative purposes and includes data for derivatives of the core structure.
Cellular and Molecular Mechanisms of Antimicrobial Action
The antimicrobial effects of imidazole-based compounds, including derivatives of this compound, are attributed to several cellular and molecular mechanisms. A primary mechanism involves the disruption of critical cellular processes in pathogens. The imidazole ring is capable of binding to metal ions and enzymes, which can lead to the inhibition of their essential functions.
For some derivatives, particularly nitroimidazoles, the mechanism of action involves the reduction of the nitro group under anaerobic conditions. This process generates short-lived, highly reactive nitro radical anions. nih.gov These toxic radical species are capable of inhibiting DNA synthesis and inducing DNA strand breaks, which ultimately leads to cell death. nih.gov
Another identified target for imidazole-based antibacterial agents is dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids. acs.org Molecular docking studies have shown that certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can effectively interact with crucial amino acids in the binding site of DHFR from Staphylococcus aureus. acs.org This inhibition of DHFR disrupts the folate pathway, which is vital for the proliferation of bacterial cells. acs.org The lipophilicity conferred by moieties such as the methoxyphenyl group may enhance the compound's ability to penetrate bacterial cell membranes, increasing its efficacy.
Anticancer Activity Research (in vitro)
Inhibition of Cancer Cell Proliferation
Derivatives of this compound have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines. The core imidazole structure is a key pharmacophore in many compounds designed to inhibit cancer cell growth. nih.gov
Research on substituted 2,4,5-triphenyl-1H-imidazole derivatives has shown potent growth inhibitory effects against human non-small cell lung carcinoma (A549) cell lines. imedpub.comsemanticscholar.org In these studies, the antiproliferative activity was evaluated using the MTT assay. imedpub.comsemanticscholar.org For instance, the compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) was identified as a particularly promising agent, inhibiting the growth of 90.33% of the cancer cell population with an IC₅₀ value of 15 μM. imedpub.com In contrast, some derivatives, such as 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, showed no significant inhibitory activity against the same cell line, highlighting the critical role of specific substitutions on the phenyl rings. semanticscholar.org
Other studies have focused on the ability of imidazole derivatives to inhibit specific signaling pathways crucial for cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway. elsevierpure.com Certain imidazole-based compounds have been developed as EGFR inhibitors, showing promising anticancer activity with no toxicity towards normal cells. elsevierpure.com
Table 1: In Vitro Antiproliferative Activity of Selected Imidazole Derivatives against A549 Cancer Cell Line
| Compound | Structure Highlights | IC₅₀ (μM) | % Growth Inhibition | Source |
|---|---|---|---|---|
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | Contains iodo, methoxy (B1213986), and phenol groups | 15 | 90.33% | imedpub.com |
| 2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | Contains methoxy and phenol groups | - | 48.18% | semanticscholar.org |
| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Contains a nitro group | - | 45.16% | semanticscholar.org |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Contains a chloro group | - | 29% | semanticscholar.org |
| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Contains a methoxy group | - | No activity | semanticscholar.org |
Induction of Apoptosis and Cell Cycle Modulation
Beyond inhibiting proliferation, certain imidazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and modulating the cell cycle. The induction of apoptosis is a key therapeutic goal in cancer treatment. nih.gov
Studies have shown that imidazole derivatives can trigger apoptosis through various mechanisms. One such mechanism involves the generation of reactive oxygen species (ROS) in a manner that is independent of mitochondrial pathways. elsevierpure.com For example, a fused imidazole derivative was found to halt the cell cycle at the sub-G1 phase, which is indicative of apoptosis. elsevierpure.com Other research has pointed to the ability of imidazole compounds to interfere with the assembly of microtubules, which are essential for cell division. nih.gov This interference can cause cell cycle arrest, typically at the G2/M phase, and subsequently lead to the induction of apoptosis. nih.govnih.gov
Synthetic bile acids, while not imidazole compounds, provide a model for how cell cycle modulation and apoptosis can be induced, often associated with the upregulation of proteins like Bax and p21 via p53-independent pathways, or through caspase activation. nih.gov Similarly, imidazole derivatives have been found to induce apoptosis in various cancer cell lines, suggesting they may act on these common apoptotic pathways. nih.gov
Antioxidant Activity Assessment of the Chemical Compound
The antioxidant potential of imidazole derivatives, including those with a methoxyphenyl substitution, has been a subject of investigation. Antioxidants are crucial for mitigating the cellular damage caused by oxidative stress. nih.gov The assessment of this activity is typically conducted using various in vitro assays.
Common methods include the Folin-Ciocalteu assay, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and other tests that measure antioxidant and antiradical capacities. nih.gov For instance, studies on 2H-imidazole-derived phenolic compounds have utilized these methods to establish a relationship between the chemical structure and antioxidant properties. nih.gov
The presence of phenolic groups and the nature of substituents on the imidazole ring significantly influence the antioxidant activity. nih.gov Research has shown that the conjugation of a polyphenolic subunit with an imidazole ring can enhance the compound's ability to act as an antioxidant through a hydrogen transfer mechanism. nih.gov Specifically, imidazole-derived polyphenolic compounds that also contain electron-withdrawing groups, such as a nitro group, have been found to possess higher antioxidant and antiradical capacities. nih.gov The methoxy group on the phenyl ring of the parent compound can also contribute to its antioxidant profile.
Receptor Interaction and Signal Transduction Modulation by Imidazole Derivatives
The biological activities of imidazole derivatives are often mediated by their interaction with specific cellular receptors and their subsequent modulation of signal transduction pathways. nih.gov The imidazole ring's unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets. nih.gov
A significant area of research has been the development of imidazole derivatives as kinase inhibitors. nih.gov For example, certain derivatives have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in cancer. elsevierpure.com By binding to the ATP-binding site of EGFR, these compounds block the downstream signaling pathways that promote cell proliferation. elsevierpure.com Other kinases targeted by imidazole compounds include ALK5, a serine-threonine kinase involved in TGF-β signaling. nih.gov
Furthermore, imidazole derivatives have been shown to interact with non-kinase targets. Some compounds interfere with the colchicine-binding site on tubulin, disrupting microtubule dynamics, which is a mechanism shared by several successful anticancer drugs. nih.gov This interaction leads to mitotic arrest and apoptosis. nih.gov Other reported interactions include the modulation of the p53-Murine Double Minute 2 (MDM2) protein interaction and the inhibition of poly (ADP-ribose) polymerase (PARP). nih.gov In the realm of inflammatory responses, benzimidazole derivatives have been studied for their affinity for receptors like the human transient receptor potential vanilloid-1 (hTRPV-1) and their ability to act as Lck (lymphocyte-specific protein tyrosine kinase) inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds like this compound. These studies systematically alter the chemical structure to determine which functional groups and structural features are critical for a specific biological activity. nih.gov
For Anticancer Activity: SAR studies on 2,4,5-triphenyl-1H-imidazole derivatives have revealed key insights into their antiproliferative effects. The presence and position of certain substituents on the phenyl rings are crucial. For example, a derivative featuring iodo, methoxy, and phenolic hydroxyl groups showed the highest activity against A549 lung cancer cells. imedpub.com The combination of a phenolic -OH group with electron-withdrawing (-I) and electron-donating (-OCH₃) groups appears to be beneficial for potency. imedpub.com In contrast, a simple methoxy substitution at the para-position of the 2-phenyl ring resulted in a loss of activity. semanticscholar.org
For Antioxidant Activity: In the context of antioxidant function, SAR studies of 2H-imidazole-derived phenolic compounds have shown that conjugation with polyphenolic moieties like phloroglucinol (B13840) significantly increases antiradical capacity. nih.gov This enhancement is attributed to an improved ability to donate a hydrogen atom. nih.gov Furthermore, the addition of strong electron-withdrawing groups, such as a nitro group, to the aryl substituent at the C5 position was found to increase both antioxidant and antiradical capacities. nih.gov
For Antimicrobial Activity: For antimicrobial applications, particularly as biofilm inhibitors, the substitution pattern on the 4(5)-aryl group and the nature of the substituent at the N1-position of the 2-aminoimidazole scaffold are major determinants of activity. researchgate.net Studies have shown that specific substitutions can lead to compounds that inhibit biofilm formation at low micromolar concentrations. researchgate.net For instance, introducing a 3-methoxyphenethyl group at the 2N-position of certain imidazoles resulted in enhanced biofilm inhibition. researchgate.net This highlights the importance of both the core structure and its peripheral modifications in dictating the biological function of imidazole derivatives. nih.gov
Influence of Substituent Modifications on Biological Activity
The biological profile of imidazole-based compounds can be significantly modulated by the introduction of different substituents onto the core structure. Research on related benzimidazole and substituted imidazole derivatives demonstrates that minor structural changes can lead to substantial differences in potency and spectrum of activity.
Studies on a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown that modifying the substituents at both the N-1 and C-2 positions is a viable strategy for developing agents with antiproliferative, antifungal, and antibacterial activities. nih.gov For instance, increasing the length of the N-1 alkyl chain has a variable impact on antimicrobial potency. In one series, N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivatives demonstrated improved antifungal activity against Candida albicans and Aspergillus niger compared to the unsubstituted precursor. nih.gov Conversely, for N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives, increasing the carbon chain length beyond one carbon at the N-1 position led to a decrease in antifungal potency. nih.gov
The following table summarizes the observed influence of substituent modifications on the biological activity of selected imidazole derivatives.
Identification of Key Pharmacophoric Elements
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 2-phenyl-1H-imidazole class of compounds, several key pharmacophoric elements have been identified through structure-activity relationship studies.
The imidazole nucleus itself is considered a fundamental pharmacophoric feature. nih.gov Its aromatic nature and the presence of two nitrogen atoms allow it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors. springerprofessional.de The ability of the imidazole ring to act as both a hydrogen bond donor (at N-1) and acceptor (at N-3) is a critical aspect of its binding capabilities. researchgate.net
Further substitutions on the imidazole ring at the N-1, C-4, and C-5 positions contribute to the pharmacophoric model.
N-1 Substitution: The introduction of substituents at the N-1 position, particularly alkyl or substituted phenyl groups, can enhance lipophilicity, which may improve cell membrane penetration. nih.gov It also influences the steric and electronic profile of the molecule.
C-4 and C-5 Substitution: The addition of aryl groups at the C-4 and C-5 positions, as seen in anti-inflammatory and antifungal lophine (2,4,5-triphenyl-1H-imidazole) analogs, defines a spatial arrangement that is often beneficial for activity. The relative orientation of these rings is a key determinant for effective binding. nih.gov
The key pharmacophoric elements for biologically active derivatives related to this compound are summarized in the table below.
Advanced Applications of 2 2 Methoxyphenyl 1h Imidazole in Scientific Research
Development of Chemosensors for Ion Recognition
The imidazole (B134444) ring is a key component in the design of chemosensors due to the coordinating ability of its nitrogen atoms, which can selectively bind with various ions. mdpi.com This interaction can lead to a detectable change in the optical properties of the molecule, such as a shift in its fluorescence or a change in color, signaling the presence of the target ion. mdpi.com
Research in this area has led to the development of imidazole-based sensors for a range of anions and cations. For instance, certain fluorescent imidazole derivatives have been engineered to act as reversible luminescent sensors for the detection of cyanide (CN⁻) and mercury (Hg²⁺) ions. nih.govnih.gov The sensing mechanism in these cases often involves the quenching or enhancement of fluorescence upon ion binding. nih.govnih.gov Studies have demonstrated detection limits in the micromolar (μM) range for specific imidazole-based sensors in aqueous systems. nih.govnih.gov While a wide array of imidazole derivatives has been synthesized and studied for their chemosensory abilities, specific research detailing the ion recognition capabilities of 2-(2-Methoxyphenyl)-1H-imidazole is not currently available. mdpi.com
Integration into Logic Gate Systems
Molecular logic gates are molecules that can perform logical operations analogous to electronic logic gates, based on specific chemical or physical inputs. The stimuli-responsive nature of certain imidazole derivatives makes them candidates for integration into such systems. nih.gov The protonation and deprotonation of the imidazole nitrogen atoms can be used as a switching mechanism, which is a fundamental requirement for constructing molecular logic gates. nih.gov
For example, ruthenium(II) complexes containing a 2-(2′-pyridyl)imidazole ligand have been shown to form the basis of multiple molecular logic gate arrays. nih.govrsc.org In these systems, inputs such as pH changes (protons) and the presence of host molecules can trigger 'off-on' switching of luminescence, creating complex logical behaviors. nih.govrsc.org These systems demonstrate how the inherent properties of the imidazole moiety can be harnessed for advanced computational applications at the molecular level. However, there is no published research on the specific integration of this compound into logic gate systems.
Utilization as Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. For a molecule to possess NLO properties, it typically requires a significant change in dipole moment upon excitation, often achieved in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.
The imidazole ring can be incorporated into such "push-pull" molecular architectures. Theoretical and experimental studies on some imidazole derivatives have shown that they can possess significant NLO behavior. nih.gov For instance, the NLO properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol have been investigated, revealing a notable third-order optical nonlinearity. researchgate.net Computational studies using methods like Density Functional Theory (DFT) have been employed to predict the hyperpolarizability (a measure of NLO activity) of various imidazole derivatives. researchgate.netresearchgate.net These studies suggest that the imidazole scaffold is a promising platform for the development of new NLO materials. Nevertheless, specific experimental or theoretical data on the NLO properties of this compound has not been reported in the scientific literature.
Q & A
Q. Key findings :
- Electron-withdrawing groups (Cl) : Increase lipophilicity and enhance membrane permeability but may reduce solubility.
- Methoxy groups : Improve metabolic stability by blocking oxidative sites .
Basic: What crystallization strategies improve the quality of this compound single crystals for XRD?
Methodological Answer:
- Solvent selection : Slow evaporation from ethanol/water (7:3) promotes large, defect-free crystals.
- Temperature gradient methods : Cooling from 50°C to 4°C over 48 hours reduces twinning.
- Seeding : Introduce microcrystals to nucleate growth in supersaturated solutions.
Data refinement in SHELXL with twin-law correction (e.g., BASF parameter) resolves common issues like pseudo-merohedral twinning .
Advanced: How can conflicting bioactivity data across studies be reconciled?
Methodological Answer:
- Source analysis : Compare assay conditions (e.g., fungal strain variability in MIC studies). For example, Candida albicans ATCC 90028 vs. clinical isolates may show resistance discrepancies .
- Statistical rigor : Apply ANOVA to assess batch effects or outliers.
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to estimate true effect sizes.
Basic: What are the environmental persistence and degradation pathways of this compound?
Methodological Answer:
- Photodegradation : HPLC-MS identifies hydroxylated byproducts under UV light (λ = 254 nm).
- Biodegradation : Soil microcosm studies show 50% degradation in 14 days via microbial N-demethylation.
- Ecotoxicity : Daphnia magna acute toxicity (LC₅₀ = 8.2 mg/L) suggests moderate aquatic risk .
Advanced: What emerging applications (beyond antimicrobials) are being explored for this compound?
Methodological Answer:
- Anticancer agents : In vitro screens against MCF-7 cells show apoptosis induction (EC₅₀ = 18 µM) via ROS generation.
- GLP-1 receptor modulators : Structural analogs (e.g., trifluoromethyl derivatives) demonstrate 70% receptor activation at 10 nM .
- Materials science : Coordination polymers with Cu(II) exhibit luminescent properties for sensor applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
